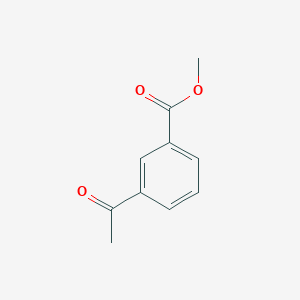

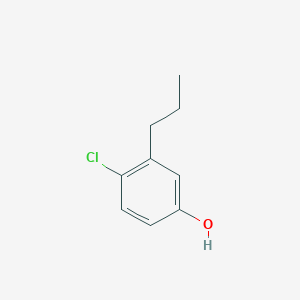

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide

货号 B1316756

CAS 编号:

184877-74-5

分子量: 281.5 g/mol

InChI 键: GYTBHWHVEUKKPH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .

Molecular Structure Analysis

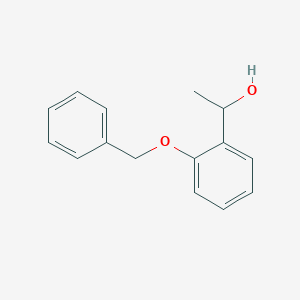

The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .科学研究应用

-

Herbicides in Agriculture

- Field : Environmental Science and Pollution Research

- Application : 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound similar to the one you mentioned, is used as a synthetic plant hormone auxin in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

- Method : The herbicide is applied at post-emergence (leave) or pre-emergence stage of crops (on soil) .

- Results : The indiscriminate use of pesticides can produce numerous damages to the environment .

-

Synthesis and Molecular Docking Studies

- Field : Chemistry

- Application : A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .

- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

-

Water Treatment

- Field : Environmental Science

- Application : 2,4-Dichlorophenol (2,4-DCP), a compound similar to the one you mentioned, can be degraded in water by sequential electrocatalytic reduction and electro-Fenton oxidation .

- Method : The degradation process involves the use of a Pd-MWCNTs/Ni-foam electrode .

- Results : The study indicated excellent dechlorination efficiency and phenol conversion rate .

-

Anticancer and Antioxidant Properties

- Field : Medical Science

- Application : Chalcones and their derivatives, both natural and synthetic, exhibit diverse biological activities . A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .

- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

-

Water Treatment

- Field : Environmental Science

- Application : 2,4-Dichlorophenol (2,4-DCP), a compound similar to the one you mentioned, can be degraded in water by sequential electrocatalytic reduction and electro-Fenton oxidation .

- Method : The degradation process involves the use of a Pd-MWCNTs/Ni-foam electrode .

- Results : The study indicated excellent dechlorination efficiency and phenol conversion rate .

-

Pharmaceutical Research

- Field : Pharmaceutical Science

- Application : 2,4-DICHLORO-N’-((2-CHLORO-3-QUINOLINYL)METHYLENE)BENZOHYDRAZIDE, a compound similar to the one you mentioned, is being researched for potential pharmaceutical applications .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this research are not specified in the source .

-

Anticancer and Antioxidant Properties

- Field : Medical Science

- Application : Chalcones and their derivatives, both natural and synthetic, exhibit diverse biological activities . A new derivative of 1,3,4-thiadiazole was synthesized based on N, N’ -disubstituted hydrazinecarbothioamide .

- Method : The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

- Results : The resulting compound is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

-

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Field : Chemical Synthesis

- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile .

- Method : The synthesis involved a reaction sequence including nitration, selective reduction, diazotisation and chlorination .

- Results : The synthesis resulted in good yield .

-

Environmental Impact

- Field : Environmental Science

- Application : The compound 2,4-Dichloro-N’-[(E)-(2-nitrophenyl)methylene]benzohydrazide, which is similar to the one you mentioned, has been studied for its environmental impact .

- Method : The study involved the use of the US Environmental Protection Agency’s EPISuite™ .

- Results : The study provided data on the compound’s Log Octanol-Water Partition Coef, Boiling Pt, Melting Pt, and Vapor Pressure Estimations .

安全和危害

未来方向

属性

IUPAC Name |

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBHWHVEUKKPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

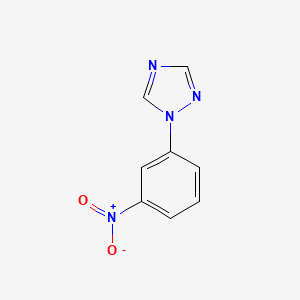

1-(3-Nitrophenyl)-1H-1,2,4-triazole

25688-23-7

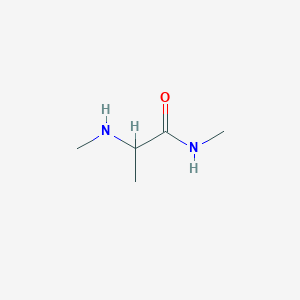

N-methyl-2-(methylamino)propanamide

63095-84-1

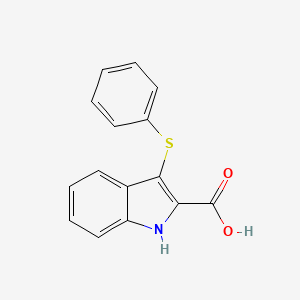

3-(phenylthio)-1H-Indole-2-carboxylic acid

116757-25-6

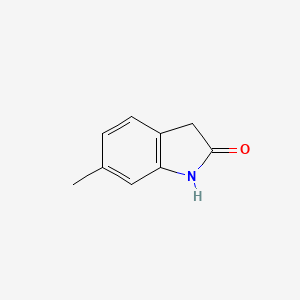

6-Methylindolin-2-one

56341-38-9

![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)